molecular formula C20H26N2O B195989 Trimipramine N-oxide CAS No. 14171-70-1

Trimipramine N-oxide

Cat. No. B195989
CAS RN: 14171-70-1
M. Wt: 310.4 g/mol
InChI Key: UNOPAPJVNIQNJP-UHFFFAOYSA-N
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Description

Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine . It inhibits the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), dopamine (hDAT) and the human organic cation transporters (hOCT1 and hOCT2) with IC50s of 11.7, 3.59, 9.4, 9.35 and 27.4 nM, respectively .


Synthesis Analysis

Trimipramine N-oxide is formed via N-oxidation of trimipramine by the cytochrome P450 (CYP) isoforms CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4 .


Molecular Structure Analysis

The molecular formula of Trimipramine N-oxide is C20H26N2O . The average mass is 310.433 Da and the monoisotopic mass is 310.204498 Da .


Chemical Reactions Analysis

Trimipramine N-oxide inhibits the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), dopamine (hDAT) and the human organic cation transporters (hOCT1 and hOCT2) with IC50s of 11.7, 3.59, 9.4, 9.35 and 27.4 nM, respectively .


Physical And Chemical Properties Analysis

The molecular weight of Trimipramine N-oxide is 310.43 . The molecular formula is C20H26N2O .

Scientific Research Applications

1. Application in Psychopharmacology

  • Summary of Application: Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine. It has been studied for its interactions with human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), and with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines .
  • Methods of Application: The study used HEK293 cells heterologously expressing the abovementioned transporters to determine the inhibition of [3H]MPP+ uptake by trimipramine and its main metabolites .
  • Results: At concentrations up to 30 μM, all transporters, except hOCT3, were inhibited by all examined substances. With IC50 values between 2 and 10 μM, trimipramine inhibited hSERT, hNAT, hOCT1, and hOCT2, whereas clearly higher concentrations were needed for half-maximal inhibition of hDAT .

2. Application in Environmental Science

  • Summary of Application: Trimipramine N-oxide has been studied for its photodegradation in the presence of UV light, sulfite, and ZnO .
  • Methods of Application: The study examined UV/Sulfite/ZnO (USZ) in reactor convectional (without baffles) and baffled photocatalytic reactors (BPCR) to photo-degrade trimipramine .
  • Results: The ideal conditions were 2:1:100 Sulfite/ZnO/TRI molar ratio, pH 7, and 30 min of reaction time for 97.4% TRI degradation .

3. Application in Neuropharmacology

  • Summary of Application: Trimipramine N-oxide has been studied for its interactions with human dopamine transporters (hDAT), which are expressed in the brain and are known to be involved in the uptake of dopamine .
  • Methods of Application: The study used HEK293 cells heterologously expressing hDAT to determine the inhibition of [3H]MPP+ uptake by trimipramine and its main metabolites .
  • Results: With IC50 values of 9.40 μM, trimipramine N-oxide inhibited hDAT, whereas clearly higher concentrations were needed for half-maximal inhibition .

4. Application in Treatment of Depression

  • Summary of Application: Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine, which is used in the treatment of depression .
  • Methods of Application: Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) .
  • Results: The antidepressant action of trimipramine is thought to be due to at least partial inhibition by trimipramine and its metabolites of hSERT and hNAT .

5. Application in Psychiatry

  • Summary of Application: Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine, which is used in the treatment of depression .
  • Methods of Application: Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) .
  • Results: The antidepressant action of trimipramine is thought to be due to at least partial inhibition by trimipramine and its metabolites of hSERT and hNAT .

6. Application in Treatment of Anxiety

  • Summary of Application: Trimipramine N-oxide has been studied for its use in the treatment of anxiety .
  • Methods of Application: The mechanism of action is thought to be similar to that of other tricyclic antidepressants, which work by inhibiting the reuptake of certain neurotransmitters .
  • Results: The drug is considered an effective anxiolytic, and can be used in the treatment of anxiety .

Safety And Hazards

Trimipramine N-oxide may be harmful if inhaled or swallowed. It may also be harmful if absorbed through the skin and may cause skin irritation .

properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-16(15-22(2,3)23)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOPAPJVNIQNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)C[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891486
Record name Trimipramine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimipramine N-oxide

CAS RN

14171-70-1
Record name Trimipramine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimipramine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMIPRAMINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUI5X0O724
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimipramine N-oxide
Reactant of Route 2
Trimipramine N-oxide

Citations

For This Compound
7
Citations
B Haenisch, C Hiemke, H Bönisch - Psychopharmacology, 2011 - Springer
… The drugs used in this study were trimipramine, desmethyl-trimipramine, 2-hydroxy-trimipramine, and trimipramine-N-oxide (all were kind gifts from Hoechst AG/Sanofi-Aventis, Frankfurt…
Number of citations: 8 link.springer.com
HO Doğan, O Şenol, A Karadağ, SN Yıldız - Clinical Nutrition ESPEN, 2022 - Elsevier
… Down -regulations were observed in phosphatidylcholine (PC) (16:0/0:0), beta-d-Fructose, stearic acid, trimipramine N-Oxide and muconic acid, and up-regulation were detected in PC (…
Number of citations: 6 www.sciencedirect.com
C Köppel, J Tenczer - Journal of Chromatography B: Biomedical Sciences …, 1988 - Elsevier
… Trimipramine N-oxide was synthesized by reaction of hydrogen peroxide with trimipramine … VIII was probably an artifact generated from trimipramine N-oxide (XVIII) by Cope elimination. …
Number of citations: 4 www.sciencedirect.com
A Pelander, J Ristimaa, I Rasanen… - Therapeutic drug …, 2008 - journals.lww.com
… in case 2260 and trimipramine N-oxide in case 5861. Levomepromazine sulfoxide was identified in case 2260 by LC/TOFMS, and trimipramine N-oxide was not included in the LC/…
Number of citations: 90 journals.lww.com
F López-Muñoz, C Álamo - Frontiers in psychiatry, 2013 - frontiersin.org
Active metabolites of some antipsychotic drugs exhibit pharmacodynamic and pharmacokinetic properties that may be similar to or differ from the original compound and that can be …
Number of citations: 86 www.frontiersin.org
NB Gowda, GK Rao, RA Ramakrishna - Tetrahedron Letters, 2010 - Elsevier
… Trimipramine N-oxide and imipramine N-oxide (entries 2 and 4) were deoxygenated to the corresponding amines 2a and 4a 38 in good yields. Clomipramine N-oxide (entry 5) was …
Number of citations: 15 www.sciencedirect.com
F Guan, B Shi, J Zhang, X Wan - Plant Disease, 2023 - Am Phytopath Society
Fusarium wilt fungus infection of bitter gourd, a major melon vegetable crop, results in massive yield reduction. Through extensive testing, some Fusarium wilt resistant bitter melon …
Number of citations: 3 apsjournals.apsnet.org

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